N-(3,4-dichloro-2-cyanophenyl)formamide
Description
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
N-(3,4-dichloro-2-cyanophenyl)formamide |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2,4H,(H,12,13) |
InChI Key |
ZSDSQAQSTLVBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC=O)C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 3,4-Dichloroisothiazolecarbonyl Chloride and Anthranilamide
One established method involves the reaction of 3,4-dichloroisothiazolecarbonyl chloride with anthranilamide in the presence of triethylamine and dimethylformamide as solvent. The process is typically conducted at controlled temperatures (0 °C to 60 °C) with stirring to ensure complete reaction and high yield.
- At 60 °C, 3,4-dichloroisothiazolecarbonyl chloride (22 mmol) is added dropwise to a stirred mixture of anthranilamide (22 mmol), triethylamine (22 mmol), and dimethylformamide (15 mL). The reaction mixture is stirred further at 60 °C, then concentrated under reduced pressure.
- The residue is treated with water, filtered, and the solid product is purified by boiling in isopropanol followed by cooling and filtration.
- Yield and purity data indicate a high conversion efficiency, with HPLC confirming product purity above 96% and yields around 90-93% for this step.
This method is adaptable to room temperature conditions (20 °C) with similar reagents and yields, demonstrating flexibility in operational parameters.
Chlorination of N-(2-cyanophenyl)formamide Using Thionyl Chloride and Sulfuryl Chloride
Another synthetic approach involves chlorination reactions starting from N-(2-cyanophenyl)formamide:
- N-(2-cyanophenyl)formamide is reacted with thionyl chloride at low temperatures (0–5 °C) to minimize side reactions.
- Subsequently, sulfuryl chloride is added dropwise, and the mixture is refluxed for one hour.
- The crude product is isolated by filtration and crystallization from cyclohexane.
- Characterization by FTIR, GC-MS, and NMR confirms the formation of this compound derivatives with high purity.
- This method yields the chlorinated intermediate in approximately 73-75% yield depending on chlorinating agents and reaction conditions.
This chlorination method is notable for its selectivity and relatively mild conditions, producing crystalline products suitable for further synthetic transformations.
One-Pot Synthesis Using Isatoic Anhydrides, Ammonia, and Acid Halides with Formamides
A more recent and environmentally advantageous process involves a one-pot reaction sequence:
- Isatoic anhydrides are first reacted with ammonia to generate anthranilamide intermediates in situ.
- Without isolating these intermediates, a mixture of acid halides (such as phosgene derivatives) and formamides is added.
- The reaction proceeds at controlled temperatures (20–30 °C) with stirring for 40 to 200 minutes.
- The product is isolated by neutralization with aqueous alkali, filtration, and washing.
- This process avoids the need for isolation of anthranilamides, reducing inorganic salt waste and improving space-time yield.
- Yields of N-(2-cyanophenyl)-formamidines (precursors to the target compound) reach up to 85% with high purity, as confirmed by melting point and spectroscopic data.
This method represents a significant improvement in operational simplicity, cost-effectiveness, and environmental impact compared to traditional multi-step syntheses.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 3,4-Dichloroisothiazolecarbonyl chloride + Anthranilamide | 3,4-Dichloroisothiazolecarbonyl chloride, Anthranilamide, Triethylamine, DMF | Stirring, 0–60 °C, isopropanol purification | 0–60 °C | 90–93 | >96 (HPLC) | Flexible temp; high purity; requires organic solvents |
| Chlorination of N-(2-cyanophenyl)formamide | N-(2-cyanophenyl)formamide, Thionyl chloride, Sulfuryl chloride | Low temp (0–5 °C), reflux, cyclohexane crystallization | 0–5 °C reflux | 73–75 | Confirmed by FTIR, NMR | Mild conditions; selective chlorination |
| One-pot reaction of Isatoic anhydride + Ammonia + Acid halides + Formamide | Isatoic anhydride, Ammonia, Acid halides, Formamide | Stirring, 20–30 °C, aqueous workup | 20–30 °C | ~85 | High (melting point, spectroscopic) | Environmentally friendly; avoids intermediate isolation |
Research Outcomes and Analytical Confirmation
- High-performance liquid chromatography (HPLC) analyses confirm product purity exceeding 96% in the first method, indicating efficient conversion and minimal side products.
- Spectroscopic techniques including Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy validate the chemical structure and purity of chlorinated intermediates and final products.
- Melting point determinations and elemental analysis in the one-pot synthesis corroborate the identity and purity of N-(2-cyanophenyl)-formamidines, which serve as key intermediates or analogs for the target compound.
- The one-pot method also demonstrates reduced inorganic salt byproducts, aligning with green chemistry principles and reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichloro-2-cyanophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3,4-dichloro-2-cyanophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-dichloro-2-cyanophenyl)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the formamide group can form hydrogen bonds with various biomolecules. These interactions can influence biological pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
N-(4-Methoxyphenyl)formamide Derivatives
- Substituents : Methoxy (–OCH₃) at the para position ().
- Electronic Effects : Methoxy is electron-donating, enhancing aromatic ring electron density. This contrasts with the electron-withdrawing Cl and CN groups in the target compound, which reduce electron density and increase electrophilicity.
- Biological Relevance: Methoxy-substituted formamides, such as N-(4-methoxyphenyl)formamide xylosides, exhibit glycosidase-modulating activities due to hydrogen bonding from the methoxy group . In contrast, the dichloro-cyano substitution may enhance interactions with hydrophobic enzyme pockets.
N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide
- Structure : Biphenyl system with a single chloro substituent ().
- Conformation: Dihedral angle of 52.9° between phenyl rings introduces steric hindrance, reducing planarity. The target compound’s monosubstituted phenyl ring with Cl and CN groups likely adopts a planar configuration, favoring π-π stacking in crystal lattices .
- Applications : Biphenylformamides are intermediates in materials science, whereas the target compound’s polar substituents (Cl, CN) may favor pharmaceutical applications.
N-[2-(4-Hydroxyphenyl)ethenyl]formamides
- Substituents : Hydroxyl (–OH) and ethenyl (–CH=CH–) groups ().
- Polarity and Bioactivity: The hydroxyl group increases water solubility and hydrogen-bonding capacity.
Antimicrobial Activity
- Target Compound: The dichloro and cyano groups may enhance activity against Gram-negative pathogens (e.g., Pseudomonas aeruginosa), similar to xanthocillins from Penicillium species ().
- Comparison : Methoxy or hydroxylated formamides () show moderate bioactivity, while electron-withdrawing substituents (Cl, CN) could increase potency by disrupting microbial membranes or enzyme function .
Solubility and Stability
Crystallographic and Intermolecular Interactions
- Crystal Packing: The target compound’s cyano group may engage in dipole-dipole interactions or weak hydrogen bonds (C≡N⋯H), similar to N–H⋯O bonds observed in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide ().
- Dihedral Angles : Unlike biphenylformamides (52.9° dihedral angle), the target’s single-ring system likely exhibits minimal torsion, favoring dense crystal packing .
Data Tables
Table 1. Substituent Effects on Formamide Derivatives
| Compound | Substituents | Electronic Effects | Key Applications |
|---|---|---|---|
| N-(3,4-Dichloro-2-cyanophenyl)formamide | 3-Cl, 4-Cl, 2-CN | Strong electron-withdrawing | Pharmaceuticals, agrochemicals |
| N-(4-Methoxyphenyl)formamide | 4-OCH₃ | Electron-donating | Glycosidase inhibitors |
| N-(4′-Chlorobiphenyl-2-yl)formamide | 4′-Cl, biphenyl | Moderate electron-withdrawing | Polymeric materials |
| N-[2-(4-Hydroxyphenyl)ethenyl]formamide | 4-OH, ethenyl | Electron-donating, polar | Antimicrobial agents |
Q & A
Q. Solutions :
- Use SHELXT for structure solution and SHELXL for refinement, incorporating hydrogen-bonding restraints (N–H⋯O) and anisotropic displacement parameters for heavy atoms .
- Analyze packing interactions (e.g., C–H⋯π or halogen bonds) to validate stability .
Advanced: How to design experiments to probe its reactivity in nucleophilic substitution reactions?
Answer:
- Kinetic Studies : Monitor reactions (e.g., with piperidine) via F NMR or HPLC, varying temperature (25–80°C) and solvent polarity (DMF vs. THF).
- Leaving Group Analysis : Replace Cl with Br/I to assess electronic effects. Use Hammett plots to correlate substituent σ values with rate constants .
- Computational Modeling : Calculate activation energies (ΔG) for transition states using DFT to predict regioselectivity .
Advanced: How to assess its stability under varying thermal and photolytic conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., N atmosphere, 10°C/min). Compare with differential scanning calorimetry (DSC) to identify exothermic events .
- Photostability : Expose to UV light (λ = 254–365 nm) in quartz cells; monitor degradation via HPLC-MS. Use quenchers (e.g., NaN) to identify radical-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
